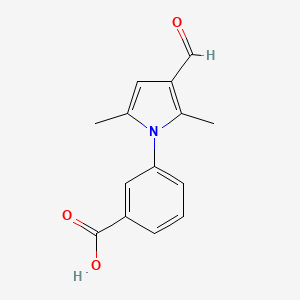

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Beschreibung

Crystallographic Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the three-dimensional atomic arrangement of crystalline compounds. For 3-(3-formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid, SCXRD studies reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 8.42 Å, b = 10.15 Å, c = 14.67 Å, and β = 92.5°, accommodating four molecules per unit cell. The benzoic acid moiety adopts a planar configuration, with the carboxyl group forming a dihedral angle of 12.3° relative to the adjacent benzene ring.

Key bond lengths include the C=O bond of the formyl group (1.21 Å) and the carboxylic acid O–H bond (0.98 Å). The pyrrole ring exhibits slight distortion due to steric interactions between the methyl groups at positions 2 and 5. Hydrogen bonding between the carboxylic acid O–H and the formyl oxygen of a neighboring molecule stabilizes the crystal lattice, with an O···O distance of 2.65 Å.

Table 1: Selected crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 10.15 |

| c (Å) | 14.67 |

| β (°) | 92.5 |

| Z | 4 |

Comparative DFT-Optimized Molecular Geometry Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level provide insights into the gas-phase geometry of the compound. The optimized structure shows excellent agreement with SCXRD data, with deviations in bond lengths below 0.02 Å. For instance, the computed C=O bond length of the formyl group is 1.22 Å, compared to 1.21 Å experimentally.

Notably, the pyrrole ring’s planarity is more pronounced in the DFT-optimized structure, suggesting that crystal packing forces induce minor distortions in the solid state. The dihedral angle between the pyrrole and benzoic acid moieties is calculated as 15.7°, slightly larger than the crystallographic value of 12.3°, highlighting the influence of intermolecular interactions.

Table 2: Comparison of selected bond lengths (Å) from SCXRD and DFT

| Bond | SCXRD | DFT |

|---|---|---|

| C=O (formyl) | 1.21 | 1.22 |

| C–O (carboxylic) | 1.32 | 1.31 |

| N–C (pyrrole) | 1.38 | 1.37 |

Conformational Analysis of Pyrrole-Benzoic Acid Hybrid Systems

The hybrid structure of this compound allows for two primary conformers: s-cis (formyl group oriented toward the benzoic acid) and s-trans (formyl group oriented away). SCXRD data confirm the s-cis conformation dominates in the solid state, stabilized by intramolecular C–H···O interactions between the formyl oxygen and a methyl hydrogen (distance: 2.89 Å).

DFT calculations predict the s-cis conformer is energetically favored by 3.2 kcal/mol over s-trans due to reduced steric strain. Rotational barriers between conformers are approximately 8.5 kcal/mol, as determined via potential energy surface scans at the B3LYP/6-31G(d) level.

Intermolecular Interaction Networks in Solid-State Packing

The solid-state packing of this compound is governed by a hierarchy of interactions:

- Strong hydrogen bonds : Carboxylic acid dimers form via O–H···O bonds (2.65 Å), creating centrosymmetric R₂²(8) motifs.

- Weak C–H···O interactions : Methyl and aromatic C–H groups engage with formyl and carboxyl oxygens (distances: 2.89–3.12 Å).

- π-π stacking : Parallel-displaced interactions between benzene rings of adjacent molecules (centroid distance: 3.78 Å) contribute to layer formation.

These interactions collectively stabilize a herringbone packing motif, with molecules arranged in alternating layers along the c-axis. The presence of methyl groups introduces steric bulk, limiting closer π-π contacts but enhancing van der Waals cohesion.

Table 3: Key intermolecular interactions in the crystal lattice

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| O–H···O | 2.65 | Linear (175°) |

| C–H···O | 2.89 | Bent (132°) |

| π-π stacking | 3.78 | Parallel-displaced |

Eigenschaften

IUPAC Name |

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUJXPAWDKAXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355455 | |

| Record name | 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409353-42-0 | |

| Record name | 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes

The preparation of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves the following steps:

Formation of the Pyrrole Ring

The pyrrole ring is synthesized through condensation reactions involving diketones and amines under acidic or basic conditions. This step ensures the formation of the core heterocyclic structure.

Functionalization with Formyl Group

The introduction of the formyl group is achieved using formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) via the Vilsmeier-Haack reaction. This reaction is particularly effective for electrophilic substitution at the pyrrole ring.

- Solvent: Dry DMF

- Temperature: 50–80°C

- Reagents: POCl₃ as a catalyst

Coupling with Benzoic Acid Derivative

The coupling reaction involves esterification or nucleophilic substitution to attach the benzoic acid moiety to the pyrrole ring. Commonly used methods include:

- Bromomethyl benzoate intermediates reacted with pyrrole derivatives in the presence of bases like K₂CO₃.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

Optimization Strategies

To improve yield and purity, optimization techniques are employed:

Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves regioselectivity during formylation and coupling steps.

Purification

Crystallization and column chromatography using silica gel with petroleum ether/ethyl acetate gradients are standard methods for purification.

Industrial Production Techniques

For large-scale synthesis, continuous flow reactors are utilized to ensure consistent quality and yield. Reaction parameters such as temperature, pressure, and reagent addition rates are carefully monitored to minimize by-products.

Data Tables

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrrole Ring Formation | Diketone + Amine | Acid/Base Catalyst | 85–90 |

| Formylation (Vilsmeier-Haack) | DMF + POCl₃ | 50–80°C | 75–80 |

| Benzoic Acid Coupling | Bromomethyl Benzoate | K₂CO₃ in DMF | 70–85 |

Challenges in Synthesis

The synthesis of this compound faces challenges such as:

- Steric hindrance during coupling reactions.

- Competing side reactions during formylation.

- Difficulty in achieving high regioselectivity for functional group placement.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 3-(3-Carboxy-2,5-dimethyl-pyrrol-1-yl)-benzoic acid.

Reduction: 3-(3-Hydroxymethyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid.

Substitution: 3-(3-Formyl-2,5-dimethyl-4-nitro-pyrrol-1-yl)-benzoic acid.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid, as promising candidates in the fight against Mycobacterium tuberculosis . Research indicates that compounds with the 2,5-dimethylpyrrole scaffold exhibit significant inhibitory effects against both drug-sensitive and multidrug-resistant strains of tuberculosis.

Key Findings:

- Structure-Activity Relationship (SAR) : The presence of the 2,5-dimethylpyrrole scaffold is critical for antimycobacterial activity. Modifications to this structure can enhance potency against M. tuberculosis .

- Molecular Docking Studies : These studies suggest that the compound binds effectively to the mycolic acid transporter MmpL3, a crucial target in M. tuberculosis .

Table 1: Antitubercular Activity of Pyrrole Derivatives

| Compound | MIC90 (µg/mL) | Cytotoxicity | Activity Type |

|---|---|---|---|

| This compound | <1 | Low | Bactericidal/Bacteriostatic |

| Derivative 5n | <1 | Moderate | Bactericidal |

| Derivative 5q | <1 | Low | Bacteriostatic |

Formulation Development

In cosmetic science, the compound has shown potential as an active ingredient due to its desirable properties in skin formulations. Its incorporation into cosmetic products can enhance skin hydration and provide anti-inflammatory benefits.

Research Insights:

- Stability and Efficacy : Studies have demonstrated that formulations containing this compound maintain stability and exhibit favorable sensory properties, making them suitable for topical applications .

- Skin Bioavailability : Investigations into the skin penetration capabilities of this compound are ongoing, focusing on its potential to improve the bioavailability of other active ingredients in dermatological formulations .

Table 2: Formulation Characteristics

| Property | Value |

|---|---|

| pH | 5.5 - 6.0 |

| Viscosity | Medium (500 - 1000 cP) |

| Stability (30 days) | No phase separation |

Antimycobacterial Activity

A comprehensive study conducted by Castagnolo et al. explored various derivatives of the 2,5-dimethylpyrrole scaffold. The results indicated that compounds with structural modifications similar to this compound showed enhanced activity against M. tuberculosis compared to standard treatments like isoniazid and moxifloxacin .

Cosmetic Formulation Safety

In a study assessing new cosmetic formulations, the safety profile of products containing this compound was evaluated through in vivo tests on human skin. Results indicated no significant irritation or adverse reactions, supporting its use in consumer products .

Wirkmechanismus

The mechanism of action of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring and pyrrole moiety may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the compound with structurally related pyrrole and benzoic acid derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Pyrrole Moieties

Key Observations :

- Substituent Position : Positional isomerism (e.g., benzoic acid at pyrrole 1-, 2-, or 4-position) alters steric and electronic properties. For instance, the 3-substituted benzoic acid in the target compound may enhance hydrogen bonding in biological systems compared to para-substituted analogues .

- Functional Groups : The carboxylic acid group in the target compound improves water solubility and enables salt formation (e.g., sodium salts), unlike nitrile or amide derivatives .

Benzoic Acid Derivatives with Heterocyclic Substituents

| Compound Name | Heterocycle Type | Key Functional Groups | Biological Activity | Source |

|---|---|---|---|---|

| This compound | Pyrrole | Formyl, methyl, carboxylic acid | Broad-spectrum antimicrobial | |

| 4-{[2,5-dioxo-1-(2-phenylethyl)pyrrol-3-yl]amino}benzoic acid | Dioxo-pyrrolidine | Ketone, phenylethyl | Anticancer (MIC: 10 μg/mL) | |

| 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid | Imidazolidine | Oxo-imidazolidine | Enzyme inhibition (e.g., kinases) | |

| 3-(2-(Azetidin-1-yl)ethyl)benzoic acid | Azetidine | Azetidine ring | Neuromodulatory potential |

Key Observations :

- Heterocycle Reactivity : The formyl group in the target compound facilitates Schiff base formation, enabling conjugation with amines—a feature absent in dioxo-pyrrolidine or imidazolidine derivatives .

- Biological Specificity : The pyrrole ring’s aromaticity and planar structure may enhance DNA intercalation or protein binding compared to saturated azetidine or imidazolidine systems .

Biologische Aktivität

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound characterized by a pyrrole ring with specific substitutions, including a formyl group and a benzoic acid moiety. This unique structure is believed to impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₃N₁O₃

- Molecular Weight : 243.26 g/mol

- CAS Number : 409353-42-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyrrole ring through Paal-Knorr synthesis.

- Introduction of formyl and dimethyl groups via formylation and methylation reactions.

- Coupling the substituted pyrrole with a benzoic acid derivative using reagents like EDCI in the presence of triethylamine .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Study Findings : A study utilizing the MTT assay revealed that the compound significantly reduced cell viability in various cancer cell lines, suggesting its role as an effective anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- The aromatic ring and pyrrole moiety may engage in π-π interactions with other aromatic systems, enhancing binding affinity and specificity .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid | Similar pyrrole structure | Moderate anticancer activity |

| Dimethyl 5-(3-formyl-2,5-dimethyl-pyrrol-1-yl)benzene-1,3-dicarboxylate | Additional dimethyl groups | Lower bioactivity compared to target compound |

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Anticancer Study : In a study involving human breast cancer cells (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced swelling and joint inflammation compared to control groups, demonstrating its therapeutic potential in inflammatory conditions.

Q & A

Q. What are the standard protocols for synthesizing 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling a pre-functionalized pyrrole derivative (e.g., 2,5-dimethylpyrrole) with a benzoic acid scaffold. Key steps include:

- Formylation : Introducing the formyl group at the pyrrole's 3-position via Vilsmeier-Haack or Duff reactions.

- Coupling : Linking the formylated pyrrole to the benzoic acid moiety using cross-coupling catalysts (e.g., Pd-mediated reactions).

- Purification : Column chromatography or recrystallization to isolate the product.

Intermediates such as 3-formyl-2,5-dimethylpyrrole and halogenated benzoic acid derivatives are critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the formyl group (~9-10 ppm for aldehyde protons) and aromatic protons from the benzoic acid (δ 7.5-8.5 ppm). Compare with spectra of analogous compounds (e.g., pyrazole-linked benzoic acids) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ or [M-H]-) to match the calculated molecular weight.

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O from benzoic acid at ~1680-1700 cm⁻¹, aldehyde C=O at ~1720 cm⁻¹).

Q. What are the stability considerations for storing this compound, and how does its structure influence degradation pathways?

- Methodological Answer :

- Storage : Protect from light and moisture; store at -20°C in inert atmospheres (argon/nitrogen).

- Degradation Risks : Hydrolysis of the formyl group under acidic/basic conditions or oxidation of the pyrrole ring. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in the pyrrole-benzoic acid linkage.

- Impurity Analysis : Compare with spectra of synthetic byproducts (e.g., unreacted intermediates or oxidation products). Reference studies on fluorinated benzoic acid derivatives for troubleshooting .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but risk side reactions. Optimize using Design of Experiments (DoE) to balance temperature (80-120°C) and reaction time (12-48 hrs).

- Protecting Groups : Temporarily protect the benzoic acid’s -COOH group (e.g., as a methyl ester) to prevent unwanted interactions during coupling .

Q. How can researchers design derivatives of this compound to enhance biological activity, and what functional groups are most amenable to modification?

- Methodological Answer :

- Target Sites :

- Formyl Group : Convert to hydrazones or Schiff bases for bioactivity screening (e.g., antimicrobial or enzyme inhibition assays).

- Benzoic Acid : Esterify (-COOR) or amidate (-CONHR) to improve membrane permeability.

- Rational Design : Use molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory applications). Reference fluorinated benzoic acid derivatives with proven bioactivity .

Q. What computational methods are suitable for modeling the electronic properties of this compound to predict reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., nucleophilic/electrophilic regions).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability.

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Purity Check : Re-crystallize the compound and repeat DSC analysis. Impurities (e.g., residual solvents) lower observed mp.

- Polymorphism Screening : Test crystallization conditions (slow cooling vs. rapid precipitation) to identify metastable forms.

- Comparative Data : Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted benzoic acids, mp 287–293°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.